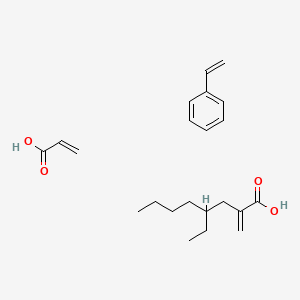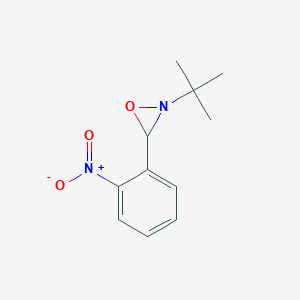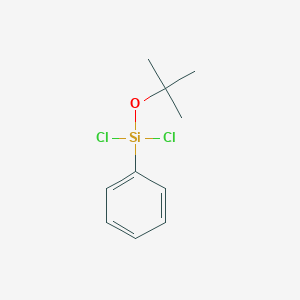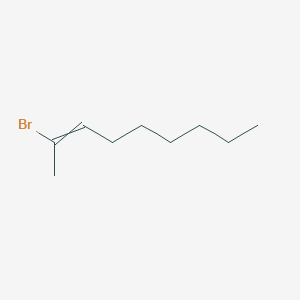
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butylaminoethyl group and an isopentyl ester. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Butylaminoethyl Group: The piperazine ring is then reacted with butylamine and ethylene oxide to introduce the butylaminoethyl group.
Esterification: The carboxylic acid group is esterified with isopentyl alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the isopentyl ester group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
24269-81-6 |
|---|---|
Formule moléculaire |
C16H34ClN3O2 |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
3-methylbutyl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H33N3O2.ClH/c1-4-5-7-17-8-9-18-10-12-19(13-11-18)16(20)21-14-6-15(2)3;/h15,17H,4-14H2,1-3H3;1H |
Clé InChI |
QPBIMULGRAPWHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCN1CCN(CC1)C(=O)OCCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)





![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)




